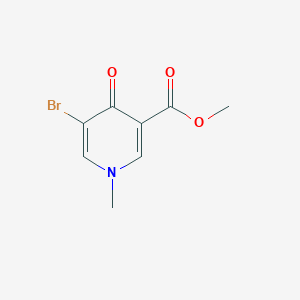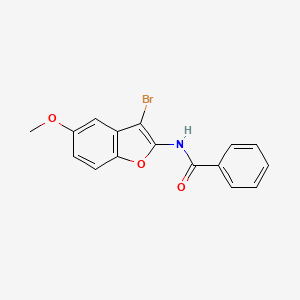
ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by its pyridine ring structure, which is substituted with cyano, methyl, and ester functional groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity .
Comparison with Similar Compounds
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate can be compared with similar compounds such as:
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-5-carboxylate: Similar structure but different substitution pattern, leading to varied reactivity and applications.
Mthis compound: The methyl ester analog with slightly different physical and chemical properties.
Ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxamide: The amide analog with distinct biological activity and applications
These comparisons highlight the uniqueness of this compound in terms of its reactivity and versatility in various applications.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 3-cyano-4-methyl-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4,7H,3H2,1-2H3 |
InChI Key |
AXRCXSKGVSMNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)C(C(=C1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B12337036.png)






![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)




![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)
